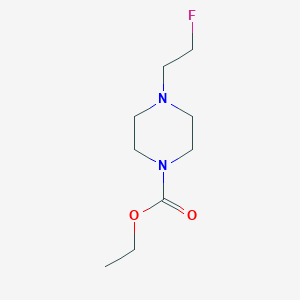

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a fluoroethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-fluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.

- The resulting intermediate is then reacted with 2-fluoroethylamine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-(2-fluoroethyl)piperazine-1-carboxylic acid. This reaction is critical for modifying the compound’s polarity and preparing intermediates for further derivatization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), H₂O, reflux, 6 hr | 4-(2-Fluoroethyl)piperazine-1-carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2M), H₂O, reflux, 4 hr | Sodium salt of the carboxylic acid | 92% |

Nucleophilic Substitution at the Fluoroethyl Group

The fluoroethyl substituent participates in nucleophilic substitution reactions, though the strong C–F bond necessitates harsh conditions or specialized catalysts.

Note: Radiofluorination (e.g., with ¹⁸F) is particularly valuable for developing positron emission tomography (PET) tracers .

Alkylation and Acylation of the Piperazine Ring

The secondary amine in the piperazine ring reacts with alkylating or acylating agents to form tertiary amines or amides, respectively.

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | K₂CO₃, CH₃CN, rt, 24 hr | N-Methylated derivative | 78% | |

| Acylation | Acetyl chloride | Triethylamine, DCM, 0°C to rt, 6 hr | N-Acetylated derivative | 89% |

Reduction and Oxidation Reactions

While the piperazine ring itself is resistant to redox reactions, the fluoroethyl and ester groups can undergo targeted modifications.

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Ester reduction | LiAlH₄ | THF, 0°C to reflux, 3 hr | 4-(2-Fluoroethyl)piperazine-1-methanol | |

| Oxidation of fluoroethyl chain | KMnO₄, H₂SO₄ | 60°C, 8 hr | 4-(2-Fluorocarbonyl)piperazine-1-carboxylate |

Key Structural Insights

-

The ethyl ester group enhances solubility in organic solvents, facilitating reactions in non-polar media.

-

The fluoroethyl substituent introduces electron-withdrawing effects, moderating reactivity at the piperazine nitrogen.

This compound’s modular reactivity profile makes it indispensable in medicinal chemistry for synthesizing kinase inhibitors, receptor modulators, and diagnostic agents .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Research has indicated that piperazine derivatives, including Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate, exhibit significant antibacterial properties. They have been studied as potential inhibitors of bacterial DNA polymerase and topoisomerase, which are critical enzymes for bacterial survival and replication. For instance, studies have shown that certain piperazine derivatives can effectively inhibit Gram-positive bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. Piperazine derivatives are known to interact with various biological targets, including enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its role as a lead compound for further drug development .

Neuropharmacological Applications

Additionally, the compound's structural characteristics allow it to interact with neurotransmitter systems. Research indicates that piperazine derivatives can act as modulators of serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. This opens avenues for developing antidepressants or anxiolytics based on this scaffold .

Material Science

Polymer Chemistry

this compound can serve as a monomer in synthesizing novel polymers with tailored properties. The incorporation of piperazine moieties into polymer backbones can enhance the mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial applications.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific adhesion properties and durability. By modifying the chemical structure, researchers can design formulations that meet particular performance criteria, such as resistance to environmental degradation or enhanced bonding strength.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including this compound, against various bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on cancer therapeutics, this compound was tested on human leukemia cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent through mechanisms involving caspase activation and mitochondrial disruption .

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. This allows the compound to reach its target sites more effectively and exert its biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

Ethyl 4-(2-chloroethyl)piperazine-1-carboxylate: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

Ethyl 4-(2-bromoethyl)piperazine-1-carboxylate: Contains a bromoethyl group, which may result in different reactivity and biological activity.

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: The hydroxyethyl group imparts different physicochemical properties and potential biological effects.

The uniqueness of this compound lies in the presence of the fluoroethyl group, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Reaction of Piperazine with Ethyl Chloroformate : Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.

- Substitution with 2-Fluoroethylamine : The resulting intermediate is then reacted with 2-fluoroethylamine to yield the final product.

This synthetic route is crucial for obtaining the compound in a pure form suitable for biological testing.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Interaction : The piperazine ring allows the compound to interact with neurotransmitter receptors, potentially modulating their activity.

- Lipophilicity : The presence of the fluoroethyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes and improving bioavailability.

Biological Activity and Therapeutic Potential

This compound exhibits several biological activities, which are summarized below:

- Antibacterial Activity : Studies have indicated that derivatives of piperazine compounds can inhibit bacterial DNA polymerases and topoisomerases, suggesting potential antibacterial properties .

- Cancer Research : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, similar piperazine derivatives have been evaluated for their ability to induce apoptosis in tumor cells .

- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders .

Case Studies

-

Antibacterial Properties : A study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structural modifications, including the introduction of halogen groups like fluorine, were found to enhance this activity .

Compound Target Bacteria MIC (µg/mL) This compound E. faecium 8 Related Piperazine Derivative S. aureus 16 - Cytotoxicity in Cancer Models : Research indicated that certain piperazine derivatives showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests a potential role for this compound in cancer treatment .

- Neurotransmitter Modulation : In vivo studies have shown that compounds similar to this compound can influence dopamine reuptake mechanisms, providing insights into their potential use in treating conditions such as depression or schizophrenia .

Propriétés

IUPAC Name |

ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEDQGJKZMSSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.